Butylbenzene
Overview
Description
Butylbenzene is a member of the alkylbenzene family, characterized by a benzene ring substituted with a butyl group. It is a clear, colorless liquid at room temperature with a characteristic aromatic smell. The molecular formula of this compound is C₁₀H₁₄, and its molecular weight is approximately 134.22 g/mol . There are several isomers of this compound, each exhibiting unique properties and uses. These isomers are differentiated by the specific location of the butyl group on the benzene ring .
Scientific Research Applications
Butylbenzene has several applications in scientific research and industry:
Mechanism of Action
Target of Action
Butylbenzene, also known as N-Butylbenzene, primarily targets the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcriptional activator that mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It plays an important role in cell-cycle regulation and is likely to play a significant role in the development and maturation of many tissues .
Mode of Action
It is known that this compound can undergo oxidation reactions . The oxidation of n-propylbenzene and n-butylbenzene has been successfully modeled .
Pharmacokinetics
It is known that this compound is a slightly greasy, colorless liquid and has a solubility of 11.8 mg/L in water . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the addition of plant saponins can influence cell properties and biodegradation affinity . Hydrocarbons sorption onto solid particles is an important factor in bioremediation processes .
Safety and Hazards
Despite its utility, butylbenzene presents certain environmental and health hazards. It is a volatile organic compound (VOC), meaning it can evaporate into the atmosphere under normal conditions, contributing to air pollution and potentially to climate change . Exposure to this compound can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system .
Future Directions
Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective . The global this compound market stands at a value of US$ 12.12 million in 2023. From 2023 to 2033, this compound sales are predicted to rise at a CAGR of 3.8% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylbenzene can be synthesized through the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .
Industrial Production Methods: In industrial settings, this compound is typically produced via the alkylation of benzene with butene. This process involves the use of an acidic catalyst to facilitate the addition of the butyl group to the benzene ring .
Chemical Reactions Analysis
Types of Reactions: Butylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where this compound reacts with electrophiles in the presence of catalysts.
Major Products:
Oxidation: Butyrophenone
Reduction: Butylcyclohexane
Substitution: Various substituted butylbenzenes depending on the electrophile used.
Comparison with Similar Compounds
Butylbenzene can be compared with other alkylbenzenes such as:
Propylbenzene: Similar in structure but with a propyl group instead of a butyl group. It has a lower molecular weight and different physical properties.
Pentylbenzene: Contains a pentyl group, making it larger and heavier than this compound.
Hexylbenzene: Contains a hexyl group, further increasing its molecular weight and altering its physical properties.
Uniqueness: this compound’s unique properties arise from the specific positioning of the butyl group on the benzene ring, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | N-BUTYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022472 | |
Record name | Butylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent., Colorless liquid; [Hawley] | |
Record name | N-BUTYLBENZENE | |
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Record name | n-Butylbenzene | |
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Boiling Point |
183.3 °C | |
Record name | n-BUTYLBENZENE | |
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Flash Point |
160 °F (NFPA, 2010), 160 °F (71 °C) (open cup) | |
Record name | N-BUTYLBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/2679 | |
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Record name | n-BUTYLBENZENE | |
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Solubility |
Miscible with alcohol, ether, benzene, In water, 11.8 mg/L @ 25 °C | |
Record name | n-BUTYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8601 g/cu cm @ 20 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.6 (Air=1) | |
Record name | n-BUTYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
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Vapor Pressure |
1.06 [mmHg], 1.06 mm Hg @ 25 °C | |
Record name | n-Butylbenzene | |
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Mechanism of Action |
In the present study /the authors have/ examined the effects of hydrocarbons on the formation of reactive oxygen species (ROS) in human neutrophil granulocytes in vitro. We found that hydrocarbons induce ROS formation in a concentration-dependent manner and that the ROS-inducing potency increases with increasing number of carbon atoms in the structure. In general, aromatic hydrocarbons were less potent inducers of ROS than aliphatic and cyclic hydrocarbons. The most potent compound in each group, t-butylcyclohexane, n-decane, and n-butylbenzene, were chosen for mechanistic studies. ROS formation was inhibited by the MEK1/2 inhibitor U0126, the tyrosine kinase inhibitor erbstatin-A, and the phosphatidylinositol-3 kinase inhibitor wortmannin. The involvement of the ERK1/2 pathway was confirmed by Western blot analysis of phosphorylated ERK1/2. The study revealed only small differences in the mechanisms involved for the three compounds. The responses were not affected by Pertussis toxin, indicating that Gi-protein coupled receptors are not involved in neutrophil activation after hydrocarbon exposure. Based on these findings we propose a mechanism involving tyrosine kinases, PI3 kinase, and the ERK1/2 pathway, leading to activation of the NADPH oxidase and production of ROS in neutrophils stimulated by organic solvents. | |
Record name | n-BUTYLBENZENE | |
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Color/Form |
Colorless liquid | |
CAS No. |
104-51-8 | |
Record name | N-BUTYLBENZENE | |
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Record name | Butylbenzene | |
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Record name | n-Butylbenzene | |
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Record name | Butylbenzene | |
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Record name | Benzene, butyl- | |
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Record name | Butylbenzene | |
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Record name | Butylbenzene | |
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Record name | BUTYLBENZENE | |
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Record name | n-BUTYLBENZENE | |
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Melting Point |
-87.9 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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